Perfluorosebacic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Research on Environmental Sources and Impacts

One area of research focuses on understanding how PFSeBA enters the environment. Scientists are studying potential sources such as industrial processes, landfills, and wastewater treatment plants. They are also investigating how PFSeBA behaves in the environment, including its transport in water and soil. Source: Environmental Protection Agency (EPA) - An Overview of the Environmental Fate of Perfluoroalkyl Substances (PFAS): )

Another area of research examines the potential health risks of PFSeBA exposure in wildlife and humans. This research is ongoing, but some studies have found associations between PFSeBA exposure and certain health problems. Source: National Toxicology Program (NTP) - Monograph on Perfluoroalkyl and Polyfluoroalkyl Substances: )

Research on Analytical Methods

- Due to the recent focus on PFAS, there is ongoing research to develop improved methods for detecting and measuring PFSeBA in the environment and biological samples. These methods are crucial for monitoring PFSeBA levels and assessing potential risks. Source: Journal of Chromatography A - Determination of emerging per- and polyfluoroalkyl substances (PFASs) in surface water, sea water and rainwater by high performance liquid chromatography/tandem mass spectrometry:

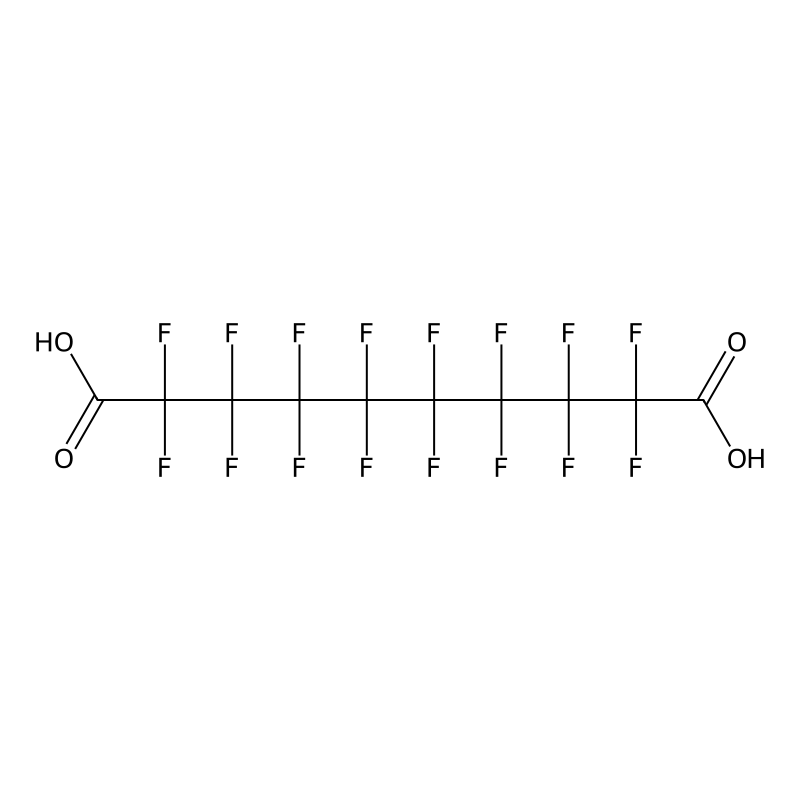

Perfluorosebacic acid is a perfluorinated dicarboxylic acid with the chemical formula and a molecular weight of 414.09 g/mol . It is characterized by a long carbon chain fully substituted with fluorine atoms, which imparts unique properties to the compound, including high thermal stability and low surface tension. This compound is structurally related to sebacic acid, differing primarily in the complete fluorination of its carbon backbone, which enhances its hydrophobicity and chemical resistance.

- Toxicity: Studies suggest potential health risks associated with PFSeBA exposure, including developmental problems and impacts on the immune system []. However, more research is needed to determine specific effects and exposure thresholds.

- Flammability: Limited data exists on the flammability of PFSeBA. However, the presence of fluorine might influence its burning behavior.

- Esterification: Reacting with alcohols to form esters.

- Amidation: Reacting with amines to form amides.

- Reduction: Under specific conditions, it can be reduced to yield other fluorinated compounds.

These reactions are influenced by the presence of fluorine atoms, which can affect reactivity compared to non-fluorinated analogs.

Perfluorosebacic acid can be synthesized through several methods:

- Electrochemical Fluorination: This method involves the electrochemical fluorination of sebacic acid or its derivatives, leading to the substitution of hydrogen atoms with fluorine.

- Fluorination of Sebacic Acid Derivatives: Starting from sebacic acid, various fluorinating agents can be used to achieve full fluorination.

- Direct Fluorination: Utilizing elemental fluorine gas under controlled conditions can convert non-fluorinated dicarboxylic acids into their perfluorinated counterparts.

These methods highlight the importance of controlling reaction conditions to ensure complete fluorination while minimizing side reactions.

Perfluorosebacic acid has several potential applications:

- Fluorinated Polymers: It can be used as a monomer in the synthesis of fluorinated polymers, which are valued for their chemical resistance and thermal stability.

- Surfactants: Due to its unique surface-active properties, it may be employed in formulations requiring low surface tension and enhanced wetting characteristics.

- Chemical Intermediates: It serves as an intermediate in the production of other fluorinated compounds used in various industrial applications.

Perfluorosebacic acid shares structural similarities with several other perfluorinated dicarboxylic acids. Below is a comparison highlighting its uniqueness:

| Compound | Formula | Unique Features |

|---|---|---|

| Perfluorohexanoic acid | C6F13O2 | Shorter chain length; used in surfactants |

| Perfluorodecanoic acid | C10F19O2 | Similar chain length but different fluorination pattern |

| Perfluoroctanoic acid | C8F17O2 | Known for its environmental persistence |

| Perfluorosuccinic acid | C4F7O2 | Shorter chain; more reactive due to fewer carbons |

Perfluorosebacic acid's longer carbon chain and complete fluorination set it apart from these compounds, contributing to its distinct physical and chemical properties.

Purity

XLogP3

Exact Mass

Appearance

Storage

GHS Hazard Statements

H315 (97.5%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.5%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (95%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

PFAS (per- and polyfluoroalkyl substances) -> OECD Category

Dates

2: Cha RH, Kim SH, Bae EH, Yu M, Choi BS, Choi HY, Kang SW, Shin J, Han SY, Yang CW, Kang DH. Physicians' perceptions of asymptomatic hyperuricemia in patients with chronic kidney disease: a questionnaire survey. Kidney Res Clin Pract. 2019 Apr 29. doi: 10.23876/j.krcp.19.007. [Epub ahead of print] PubMed PMID: 31035311.

3: Brierley DI, Harman JR, Giallourou N, Leishman E, Roashan AE, Mellows BAD, Bradshaw HB, Swann JR, Patel K, Whalley BJ, Williams CM. Chemotherapy-induced cachexia dysregulates hypothalamic and systemic lipoamines and is attenuated by cannabigerol. J Cachexia Sarcopenia Muscle. 2019 Apr 29. doi: 10.1002/jcsm.12426. [Epub ahead of print] PubMed PMID: 31035309.

4: Paloschi V, Winter H, Viola J, Soehnlein O, Maegdefessel L. Mechanistic Links between Non-Coding RNAs and Myeloid Cell Inflammation in Atherosclerosis. Thromb Haemost. 2019 Apr 29. doi: 10.1055/s-0039-1687874. [Epub ahead of print] PubMed PMID: 31035303.

5: Olsson Lindvall M, Hansson L, Klasson S, Davila Lopez M, Jern C, Stanne TM. Hemostatic Genes Exhibit a High Degree of Allele-Specific Regulation in Liver. Thromb Haemost. 2019 Apr 29. doi: 10.1055/s-0039-1687879. [Epub ahead of print] PubMed PMID: 31035302.

6: König G, Obser T, Marggraf O, Schneppenheim S, Budde U, Schneppenheim R, Brehm MA. Alteration in GPIIb/IIIa Binding of VWD-Associated von Willebrand Factor Variants with C-Terminal Missense Mutations. Thromb Haemost. 2019 Apr 29. doi: 10.1055/s-0039-1687878. [Epub ahead of print] PubMed PMID: 31035301.

7: van der Geest R, van der Sluis RJ, Groen AK, Van Eck M, Hoekstra M. Cholestasis-associated glucocorticoid overexposure does not increase atherogenesis. J Endocrinol. 2019 Apr 1. pii: JOE-19-0079.R2. doi: 10.1530/JOE-19-0079. [Epub ahead of print] PubMed PMID: 31035252.

8: Xi M, Chen Y, Yang H, Xu H, Du K, Wu C, Xu Y, Deng L, Luo X, Yu L, Wu Y, Gao X, Cai T, Chen B, Shen R, Sun H. Small molecule PROTACs in targeted therapy: An emerging strategy to induce protein degradation. Eur J Med Chem. 2019 Apr 19;174:159-180. doi: 10.1016/j.ejmech.2019.04.036. [Epub ahead of print] Review. PubMed PMID: 31035238.

9: Liang C, Tian D, Liu Y, Li H, Zhu J, Li M, Xin M, Xia J. Review of the molecular mechanisms of Ganoderma lucidum triterpenoids: Ganoderic acids A, C2, D, F, DM, X and Y. Eur J Med Chem. 2019 Apr 20;174:130-141. doi: 10.1016/j.ejmech.2019.04.039. [Epub ahead of print] Review. PubMed PMID: 31035236.

10: Lee J, Koo T, Yulisa A, Hwang S. Magnetite as an enhancer in methanogenic degradation of volatile fatty acids under ammonia-stressed condition. J Environ Manage. 2019 Apr 26;241:418-426. doi: 10.1016/j.jenvman.2019.04.038. [Epub ahead of print] PubMed PMID: 31035235.

11: Jain R, Fan S, Kaden P, Tsushima S, Foerstendorf H, Barthen R, Lehmann F, Pollmann K. Recovery of gallium from wafer fabrication industry wastewaters by Desferrioxamine B and E using reversed-phase chromatography approach. Water Res. 2019 Apr 10;158:203-212. doi: 10.1016/j.watres.2019.04.005. [Epub ahead of print] PubMed PMID: 31035197.

12: Amaya-Vías D, López-Ramírez JA, Gray S, Zhang J, Duke M. Diffusion behavior of humic acid during desalination with air gap and water gap membrane distillation. Water Res. 2019 Mar 29;158:182-192. doi: 10.1016/j.watres.2019.03.055. [Epub ahead of print] PubMed PMID: 31035195.

13: Cea M, González ME, Abarzúa M, Navia R. Enzymatic esterification of oleic acid by Candida rugosa lipase immobilized onto biochar. J Environ Manage. 2019 Apr 26;242:171-177. doi: 10.1016/j.jenvman.2019.04.013. [Epub ahead of print] PubMed PMID: 31035179.

14: Swan HB, Deschaseaux ESM, Eyre BD, Jones GB. Surface flux and vertical profile of dimethyl sulfide in acid sulfate soils at Cudgen Lake, northern New South Wales, Australia. Chemosphere. 2019 Apr 22;228:309-317. doi: 10.1016/j.chemosphere.2019.04.129. [Epub ahead of print] PubMed PMID: 31035169.

15: Temporetti P, Beamud G, Nichela D, Baffico G, Pedrozo F. The effect of pH on phosphorus sorbed from sediments in a river with a natural pH gradient. Chemosphere. 2019 Apr 19;228:287-299. doi: 10.1016/j.chemosphere.2019.04.134. [Epub ahead of print] PubMed PMID: 31035167.

16: Wu H, Qi Y, Dong L, Zhao X, Liu H. Revealing the impact of pyrolysis temperature on dissolved organic matter released from the biochar prepared from Typha orientalis. Chemosphere. 2019 Apr 22;228:264-270. doi: 10.1016/j.chemosphere.2019.04.143. [Epub ahead of print] PubMed PMID: 31035164.

17: Liu C, Liu S, Diao J. Enantioselective growth inhibition of the green algae (Chlorella vulgaris) induced by two paclobutrazol enantiomers. Environ Pollut. 2019 Apr 10;250:610-617. doi: 10.1016/j.envpol.2019.04.027. [Epub ahead of print] PubMed PMID: 31035143.

18: Ma N, Zhang XY, Fan W, Guo S, Zhang Y, Liu Y, Chen L, Jung YM. SERS study of Ag/FeS/4-MBA interface based on the SPR effect. Spectrochim Acta A Mol Biomol Spectrosc. 2019 Apr 6;219:147-153. doi: 10.1016/j.saa.2019.04.005. [Epub ahead of print] PubMed PMID: 31035124.

19: Kubo Y, Izumida M, Togawa K, Zhang F, Hayashi H. Cytoplasmic R-peptide of murine leukemia virus envelope protein negatively regulates its interaction with the cell surface receptor. Virology. 2019 Apr 23;532:82-87. doi: 10.1016/j.virol.2019.04.005. [Epub ahead of print] PubMed PMID: 31035110.

20: Attallah MF, Ahmed IM, Abd-Elhamid AI, Aly HF. Extraction of carrier-free (99)Mo by ionic liquids from acid solutions: A model of seaborgium (Sg) experiment. Appl Radiat Isot. 2019 Apr 19;149:83-88. doi: 10.1016/j.apradiso.2019.04.020. [Epub ahead of print] PubMed PMID: 31035107.